Oxabrexine (CAS 65415-42-1): Molecular Architecture, Chemical Properties, and Mechanistic Profiling in Respiratory Therapeutics
Oxabrexine (CAS 65415-42-1): Molecular Architecture, Chemical Properties, and Mechanistic Profiling in Respiratory Therapeutics
Executive Summary
Oxabrexine (CAS 65415-42-1) is a specialized mucolytic and antitussive agent belonging to the bromhexine structural family[1][2]. Originally developed to modulate respiratory mucus viscosity and accelerate pulmonary surfactant secretion, recent computational and in vitro studies have repositioned Oxabrexine as a potent competitive inhibitor of Pseudomonas aeruginosa lipase[3]. This dual-action profile—enhancing host mucociliary clearance while directly attenuating bacterial virulence—makes Oxabrexine a molecule of significant interest for drug development professionals targeting chronic respiratory infections and cystic fibrosis.
Molecular Architecture and Physicochemical Properties
Oxabrexine is chemically defined as Ethyl [[4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl]oxy]acetate[2]. Its molecular scaffold is an evolution of the traditional bromhexine structure, substituting the primary amine at the 2-position of the benzyl ring with an ethyl oxyacetate ether linkage.
As an application scientist analyzing this structure, three core features dictate its behavior:
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Dibromo-benzyl Core: The 4,6-dibromo substitution is critical for maintaining the lipophilicity required for cellular penetration and target binding[1].
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Cyclohexylmethylamino Moiety: This bulky, basic group is a hallmark of the bromhexine class, facilitating interaction with the acidic residues in the catalytic triad of target enzymes[3].
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Ethyl Oxyacetate Linkage: This ester modification distinguishes Oxabrexine from bromhexine and ambroxol, altering its hydrogen-bonding profile (eliminating the hydrogen bond donor capacity of the primary amine) and potentially modulating its pharmacokinetic absorption and metabolic stability[1][2].
Table 1: Core Physicochemical Properties of Oxabrexine
| Property | Value |
| CAS Number | 65415-42-1 |
| Molecular Formula | C18H25Br2NO3 |
| Molecular Weight | 463.2 g/mol |
| IUPAC Name | Ethyl [[4,6-dibromo-alpha-(cyclohexylmethylamino)-o-tolyl]oxy]acetate |
| SMILES | CCOC(=O)COc1c(cc(cc1Br)Br)CN(C)C2CCCCC2 |
| Stereochemistry | Achiral |
| Pharmacological Class | Mucolytic Agent / Antitussive |
Pharmacological Mechanisms: Mucolytic Action & Lipase Inhibition
Historically, compounds sharing the -brexine INN stem act as mucolytics by depolymerizing mucopolysaccharides and stimulating type II pneumocytes to secrete surfactant[4]. However, the most compelling recent data highlights Oxabrexine's role in antibacterial defense.
Pseudomonas aeruginosa utilizes an extracellular lipase (characterized by a Ser-His-Asp catalytic triad) to degrade host tissue lipids, promoting invasion and biofilm formation[3]. Oxabrexine acts as a competitive inhibitor of this lipase. The dibrominated aromatic ring and the cyclohexyl group form stable hydrophobic interactions within the enzyme's binding pocket, effectively blocking the nucleophilic attack by the catalytic serine residue[3].
Figure 1: Mechanistic pathway of P. aeruginosa lipase inhibition by Oxabrexine.
Experimental Protocols: Validating Lipase Inhibition
To validate the inhibitory efficacy of Oxabrexine against P. aeruginosa lipase, we employ a robust spectrophotometric assay. The causality behind this protocol design is rooted in the need to isolate competitive binding dynamics from non-specific protein aggregation.
Protocol: In Vitro Lipase Inhibition Assay
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Enzyme Preparation: Recombinant P. aeruginosa lipase is purified and buffered in 50 mM Tris-HCl (pH 8.0).
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Rationale: A slightly alkaline pH ensures the histidine residue in the catalytic triad remains deprotonated, maintaining the charge-relay system necessary for enzyme activity[3].
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Inhibitor Solvation: Oxabrexine is dissolved in 100% DMSO to create a 10 mM stock.
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Rationale: The highly lipophilic nature of the dibromo-benzyl and cyclohexyl groups necessitates a strong polar aprotic solvent to prevent precipitation[1]. The final assay concentration of DMSO is kept strictly below 1% to prevent enzyme denaturation.
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Incubation: The enzyme is pre-incubated with varying concentrations of Oxabrexine (1 µM to 100 µM) for 30 minutes at 37°C.
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Rationale: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium within the binding pocket before substrate introduction.
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Substrate Addition: p-Nitrophenyl palmitate (pNPP) is added to initiate the reaction.
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Rationale: pNPP is a synthetic lipid analog. Its cleavage by active lipase releases p-nitrophenol, a highly absorptive chromophore.
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Kinetic Readout: Absorbance is measured continuously at 410 nm.
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Rationale: The rate of p-nitrophenol formation is directly proportional to uninhibited enzyme activity, allowing for the calculation of the IC50 and Ki values via Hanes-Woolf plots[3].
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Figure 2: Step-by-step experimental workflow for the in vitro lipase inhibition assay.
Quantitative Data & Comparative Analysis
When evaluating Oxabrexine for pipeline development, it is essential to benchmark it against its parent scaffold, Bromhexine, and its active metabolite, Ambroxol. Recent in silico and in vitro hit identification studies place Oxabrexine as a highly promising candidate for direct lipase inhibition[3].
Table 2: Comparative Efficacy of Bromhexine Scaffolds
| Compound | Target | Modality | Reference Efficacy |
| Bromhexine | P. aeruginosa Lipase | Competitive Inhibitor | IC50 = 49 µM[3] |
| Oxabrexine | P. aeruginosa Lipase | Competitive Inhibitor | Hit Candidate (< 49 µM projected)[3] |
| Ambroxol | Pulmonary Surfactant | Secretagogue | High (Clinical Standard)[3] |
References
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NIH Global Substance Registration System (GSRS): OXABREXINE. National Institutes of Health.1
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Discovery of novel inhibitors for Pseudomonas aeruginosa lipase enzyme from in silico and in vitro studies. Taylor & Francis.3
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含溴药物品种资料汇编 (Compilation of Bromine-Containing Drug Varieties). Yaozh (药智网).2
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The Use of Stems in the Selection of International Nonproprietary Names (INN) for Pharmaceutical Substances. World Health Organization (WHO).4
